N,N,2,6-Tetramethyl-4-cyanoaniline
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Overview
Description
GW810781 is a small molecule compound that has been investigated for its potential use in treating Human Immunodeficiency Virus (HIV) infections. It is known for its inhibitory effects on HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The chemical formula of GW810781 is C16H12FN3O3, and it has a molecular weight of 313.288 g/mol .
Preparation Methods
The preparation of GW810781 involves several synthetic routes and reaction conditions. One of the common methods includes the reaction of a furan derivative with a triazole compound under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity
Chemical Reactions Analysis
GW810781 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GW810781 has been primarily investigated for its potential use in treating HIV infections. It has shown promise in clinical trials for its ability to inhibit HIV-1 integrase, thereby preventing the integration of viral DNA into the host genome . Additionally, GW810781 may have applications in other areas of medicine and biology, such as studying the mechanisms of viral integration and developing new antiviral therapies .
Mechanism of Action
The mechanism of action of GW810781 involves the inhibition of HIV-1 integrase, an enzyme that facilitates the integration of viral DNA into the host genome. By binding to the active site of the integrase enzyme, GW810781 prevents the enzyme from catalyzing the integration process, thereby inhibiting viral replication . This mechanism targets the molecular pathways involved in viral integration, making GW810781 a potential candidate for antiviral therapy .
Comparison with Similar Compounds
GW810781 is unique in its specific inhibition of HIV-1 integrase. Similar compounds include other integrase inhibitors such as raltegravir, elvitegravir, and dolutegravir. These compounds also target the integrase enzyme but may differ in their binding affinities, pharmacokinetics, and side effect profiles . GW810781 stands out due to its distinct chemical structure and potential for high specificity in inhibiting HIV-1 integrase .
Properties
CAS No. |
13012-16-3 |
---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(dimethylamino)-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C11H14N2/c1-8-5-10(7-12)6-9(2)11(8)13(3)4/h5-6H,1-4H3 |
InChI Key |
BXCDZVXGIFBDST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N(C)C)C)C#N |
Canonical SMILES |
CC1=CC(=CC(=C1N(C)C)C)C#N |
Key on ui other cas no. |
13012-16-3 |
Synonyms |
4-dimethylamino-3,5-dimethyl-benzonitrile |
Origin of Product |
United States |
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